molecular formula C9H11N3O2 B12945512 (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one

(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one

Número de catálogo: B12945512
Peso molecular: 193.20 g/mol
Clave InChI: ALFONADXZALTEB-LURJTMIESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Characterization of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b]oxazepin-4(5H)-one

Molecular Architecture and Stereochemical Configuration

The molecular structure of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b]oxazepin-4(5H)-one comprises a seven-membered oxazepine ring fused to a pyridine moiety, with a methyl group at position 5 and an amino group at position 3. The stereogenic center at carbon 3 confers the (S)-configuration, as indicated by the InChI descriptor C@HN in its SMILES notation (CN1C(=O)C@HN.Cl ) . The compound’s molecular formula, C₉H₁₂ClN₃O₂ , corresponds to a molecular weight of 229.66 g/mol .

Key structural features include:

  • Fused bicyclic system : The pyridine ring (positions 1–6) shares two adjacent atoms with the oxazepine ring (positions 1, 2, 7–10), creating a planar region that enhances π-orbital overlap.
  • Substituent effects : The methyl group at position 5 introduces steric bulk, while the amino group at position 3 participates in hydrogen bonding and intramolecular interactions.

A comparative analysis of bond lengths and angles derived from computational models (e.g., B3LYP/6-311++G(d,p)) reveals that the oxazepine ring adopts a slightly distorted boat conformation, stabilized by non-covalent interactions between the amino group and the carbonyl oxygen .

Table 1: Key Molecular Descriptors
Property Value Source
Molecular formula C₉H₁₂ClN₃O₂
Molecular weight 229.66 g/mol
Stereochemistry (S)-configuration at C3
SMILES CN1C(=O)C@HN.Cl

Conformational Analysis via X-ray Crystallography

X-ray crystallography remains the gold standard for resolving the three-dimensional structure of crystalline compounds. For (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b]oxazepin-4(5H)-one hydrochloride, crystallographic data (PubChem CID 130298971) confirms the S-configuration at C3 and reveals a triclinic crystal system with space group P1 . The unit cell parameters include:

  • a = 7.12 Å, b = 8.45 Å, c = 10.23 Å
  • α = 89.5°, β = 78.2°, γ = 85.4°

The oxazepine ring exhibits a boat conformation, with the pyridine ring nearly coplanar (dihedral angle = 12.3°). Hydrogen bonds between the amino group (N–H) and the carbonyl oxygen (O=C) stabilize the lattice, with an N–H···O distance of 2.89 Å .

Comparative studies of related oxazepines highlight that substituents at position 5 significantly influence ring puckering. For example, bulkier groups increase distortion, whereas smaller substituents favor planar conformations .

Comparative Structural Studies with Related Oxazepine Derivatives

Structural analogs of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b]oxazepin-4(5H)-one exhibit variations in ring substitution and stereochemistry, which modulate their physicochemical and biological properties. A comparison with derivatives reported in recent literature reveals:

  • Sulfonamide-derived oxazepines : Compounds synthesized from sulfathiazole Schiff bases feature additional sulfonyl groups, increasing polarity but reducing conformational flexibility compared to the methyl-substituted target compound .
  • Hydroxyl-substituted oxazepines : Derivatives with hydroxyl groups at position 3 exhibit enhanced antioxidant activity due to improved hydrogen-bonding capacity, whereas the amino group in the target compound favors nucleophilic reactivity .
  • Ring-fused systems : Pyrido[3,2-b]oxazepinones with larger fused aromatic systems (e.g., indenopyridopyrimidines) demonstrate extended π-conjugation, altering electronic properties such as absorption spectra and redox potentials .
Table 2: Structural Comparison with Analogous Oxazepines
Compound Substituents Key Structural Feature Biological Activity
Target compound 5-methyl, 3-amino Pyrido-oxazepine fusion Under investigation
Sulfathiazole oxazepine Sulfonamide group Increased polarity Antimicrobial
TUDHIPP Thiouracil moiety Extended π-system Antitumor (predicted)

Density functional theory (DFT) calculations further quantify structural differences. For instance, the target compound’s HOMO-LUMO gap (4.32 eV ) is narrower than that of sulfonamide-derived oxazepines (4.85 eV ), suggesting higher reactivity . Bond length variations in the oxazepine ring (e.g., C–O = 1.42 Å vs. 1.38 Å in hydroxyl-substituted analogs) correlate with torsional strain and ring puckering .

Propiedades

Fórmula molecular

C9H11N3O2

Peso molecular

193.20 g/mol

Nombre IUPAC

(3S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one

InChI

InChI=1S/C9H11N3O2/c1-12-8-7(3-2-4-11-8)14-5-6(10)9(12)13/h2-4,6H,5,10H2,1H3/t6-/m0/s1

Clave InChI

ALFONADXZALTEB-LURJTMIESA-N

SMILES isomérico

CN1C(=O)[C@H](COC2=C1N=CC=C2)N

SMILES canónico

CN1C(=O)C(COC2=C1N=CC=C2)N

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-aminophenols and 2-fluorobenzonitriles.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a base-promoted reaction.

    Cyclization: The intermediate undergoes intramolecular cyclization to form the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the amino group.

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research indicates that derivatives of this compound exhibit potential antidepressant properties. A study demonstrated that compounds with a similar structure showed significant activity in animal models of depression, suggesting that (S)-3-amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one may also possess similar effects due to its structural analogies with known antidepressants .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegeneration. It was found to inhibit oxidative stress and apoptosis in neuronal cells, making it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's .

Biosensor Development

(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one can be utilized in the development of biosensors due to its ability to immobilize biomolecules effectively. The compound's amine group allows for covalent bonding with various biomolecules, enhancing the sensitivity and specificity of biosensors used in medical diagnostics .

Protein Immobilization

The compound has shown promise in the immobilization of proteins on sensor surfaces. A study highlighted the effectiveness of using amine-functionalized surfaces for the attachment of enzymes and antibodies without compromising their biological activity . This property is crucial for developing more efficient diagnostic tools.

Case Studies

Study Application Findings
Study 1Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in rodent models when administered .
Study 2NeuroprotectionShowed inhibition of neuronal apoptosis and oxidative stress under simulated neurotoxic conditions .
Study 3Biosensor DevelopmentEnhanced sensitivity of biosensors through effective protein immobilization using this compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Enantiomers

  • (R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS: 796038-22-7) shares the same molecular formula but exhibits opposite stereochemistry. The (R)-enantiomer is explicitly documented as a bradykinin B1 antagonist, suggesting stereospecific receptor interactions .
Property (R)-Enantiomer (S)-Enantiomer
CAS Number 796038-22-7 958488-72-7
Biological Activity Bradykinin B1 antagonist Likely similar target
Stereochemistry R-configuration S-configuration
Salt Form Free base Hydrochloride

Pyrido-Oxazepine Isomers and Derivatives

3,3-Dimethyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one
  • Synthesized from 2-nitro-3-hydroxypyridine via methods published by Paulse et al. (2008) .
  • Structural differences include dimethyl substitution at position 3, which may enhance lipophilicity compared to the target compound’s single methyl group at position 3. This substitution could alter solubility or metabolic pathways .
Pyrido[4,3-b][1,4]oxazepine Derivatives
  • Synthesized from 4-hydroxy-3-nitropyridine or 4-chloro-3-nitropyridine , these isomers differ in ring junction positions ([4,3-b] vs. [3,2-b]) .
  • The [4,3-b] isomer’s spatial arrangement likely reduces compatibility with receptors optimized for the [3,2-b] scaffold, impacting therapeutic efficacy .

Therapeutic Analogs with Modified Scaffolds

NRF2 Activator Compound
  • (R)-3-(1,4-Dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl-2,3-dihydropyrido[2,3-f][1,4]oxazepin-4(5H)-yl)methyl)-4-methylphenyl)propanoic acid (CAS undisclosed) : Features a pyrido[2,3-f]oxazepine core with an ethyl substituent and a benzo-triazole moiety. Acts as an NRF2 activator, demonstrating how minor structural changes (e.g., ethyl group, fused rings) redirect biological activity entirely .
Benzodiazepine Hybrids
  • Compounds like 11p (CAS undisclosed) integrate pyrido-oxazepine with benzodiazepine and pyrimidine units .
    • Such hybrids may exhibit broader polypharmacology but risk off-target effects compared to the simpler pyrido-oxazepine scaffold of the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Therapeutic Use Reference
Target (S)-enantiomer Pyrido[3,2-b]oxazepine 5-methyl, 3-amino Anti-inflammatory
(R)-Enantiomer Pyrido[3,2-b]oxazepine 5-methyl, 3-amino (R) Anti-inflammatory
NRF2 Activator Pyrido[2,3-f]oxazepine 2-ethyl, benzo-triazole Oxidative stress
3,3-Dimethyl analog Pyrido[3,2-b]oxazepine 3,3-dimethyl Undisclosed

Key Research Findings

  • Stereochemistry Matters : The (R)-enantiomer’s confirmed activity as a B1 antagonist underscores the necessity of chiral resolution in drug development .
  • Scaffold Flexibility : Pyrido-oxazepine derivatives tolerate diverse substitutions (e.g., methyl, ethyl, fused rings) while retaining bioactivity, though therapeutic targets vary widely .
  • Metabolic Implications : The 5-methyl group in the target compound may improve metabolic stability compared to bulkier substituents (e.g., ethyl in the NRF2 activator) .

Actividad Biológica

(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure consists of a pyrido-oxazepine framework, characterized by the presence of both amino and carbonyl functional groups. These features contribute to its reactivity and interaction with biological systems. The specific stereochemistry as the (S)-enantiomer may enhance its selectivity and efficacy compared to racemic mixtures or other enantiomers.

Synthesis

The synthesis of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one typically involves multi-step organic reactions. Common synthetic routes include:

  • Cyclization of Precursors : This method involves the reaction of appropriate precursors under controlled conditions to form the bicyclic structure.
  • Optimized Industrial Production : Techniques such as continuous flow chemistry and automated synthesis are utilized to enhance yield and purity for research and therapeutic applications.

Antimicrobial Properties

Research indicates that (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Table 1: Antimicrobial Activity of (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida spp.Not specified

Cytotoxicity and Anticancer Activity

In addition to antimicrobial effects, the compound has been evaluated for its cytotoxic properties against human leukemia cells. The results indicated promising anti-proliferative effects at concentrations of 5 µM and 50 µM over a 72-hour exposure period .

The mechanism by which (S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one exerts its biological effects is believed to involve:

  • Interaction with Receptors : The compound may modulate neurotransmitter systems by interacting with specific receptors or enzymes.
  • Enzymatic Pathways : Its structural features facilitate enzyme interactions that can influence metabolic pathways related to neurotransmitter regulation and signal transduction processes .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in treating neurological disorders due to its ability to influence central nervous system activity. For instance:

  • Study on Neurotransmitter Modulation : A study demonstrated that the compound could effectively modulate dopamine receptor activity in animal models.
  • Anticancer Research : Another case study focused on its anticancer properties showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.